molecular formula C13H21BrClNO2 B6352142 N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride CAS No. 1609406-31-6

N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride

Cat. No.: B6352142
CAS No.: 1609406-31-6
M. Wt: 338.67 g/mol
InChI Key: JYSAIRAOKABJOX-UHFFFAOYSA-N
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Description

N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride is a chemical compound with the molecular formula C13H20BrNO2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its brominated phenoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst to form 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form N-[2-(2-Bromo-4-methylphenoxy)ethyl]amine.

    Methoxylation: The intermediate product is further reacted with 3-methoxypropylamine under controlled conditions to yield the final compound.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated phenoxy group to a phenol or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted phenoxy derivatives.

    Oxidation: Production of quinones or other oxidized compounds.

    Reduction: Formation of phenols or other reduced derivatives.

Scientific Research Applications

N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Bromo-4-methylphenoxy)ethyl]cyclopropanamine
  • 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride

Uniqueness

N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its brominated phenoxy group and methoxypropylamine moiety make it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.ClH/c1-11-4-5-13(12(14)10-11)17-9-7-15-6-3-8-16-2;/h4-5,10,15H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSAIRAOKABJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCCOC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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